4-benzoylphenyl 1-pyrrolidinecarboxylate
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Overview
Description
4-benzoylphenyl 1-pyrrolidinecarboxylate is a chemical compound that features a benzoyl group attached to a phenyl ring, which is further connected to a pyrrolidinecarboxylate moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets due to their stereochemistry and the increased three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space .
Result of Action
The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-benzoylphenyl 1-pyrrolidinecarboxylate. For instance, degradation processes such as hydrolysis, photolysis, oxidation, and reduction can occur when the compound is exposed to environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoylphenyl 1-pyrrolidinecarboxylate typically involves the esterification of 4-benzoylphenol with pyrrolidine-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-benzoylphenyl 1-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives of the phenyl ring.
Scientific Research Applications
4-benzoylphenyl 1-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-benzoylphenyl 1-pyrrolidinecarboxylate can be compared with other similar compounds, such as:
4-benzoylphenyl 1-pyrrolidinecarboxamide: Similar structure but with an amide group instead of an ester, which can affect its reactivity and biological activity.
4-benzoylphenyl 1-pyrrolidinecarboxylic acid: Contains a carboxylic acid group, which can influence its solubility and interaction with biological targets.
This compound derivatives: Various derivatives with different substituents on the phenyl or pyrrolidine rings, leading to diverse chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(4-benzoylphenyl) pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(14-6-2-1-3-7-14)15-8-10-16(11-9-15)22-18(21)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIUSKHECPKUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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